molecular formula C19H21ClN2OS B2846079 N-(4-chlorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797289-01-0

N-(4-chlorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No. B2846079
CAS RN: 1797289-01-0
M. Wt: 360.9
InChI Key: CPQXNGVDXXZPCK-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is likely a synthetic organic compound. The “N-(4-chlorobenzyl)” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position . The “7-phenyl-1,4-thiazepane-4-carboxamide” part suggests a thiazepane (a seven-membered ring containing one nitrogen and one sulfur atom) that is substituted with a phenyl group (a benzene ring) at the 7th position and a carboxamide group (a carbonyl group attached to an amine) at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the chlorine atom in the 4-chlorobenzyl group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing chlorine can be hazardous if they are not handled properly .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQXNGVDXXZPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

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